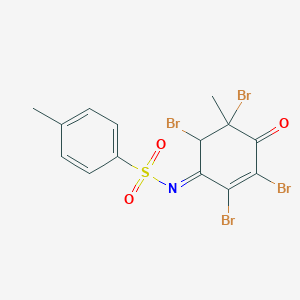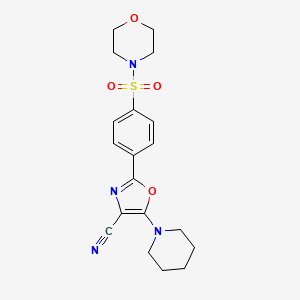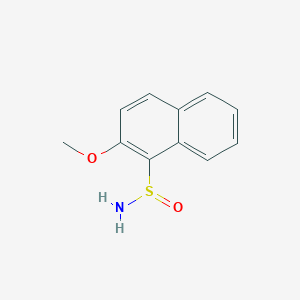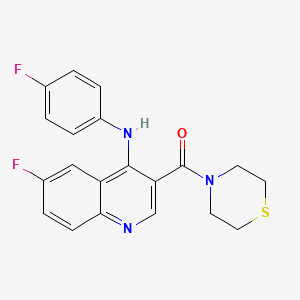amino}oxolan-3-ol CAS No. 1859534-41-0](/img/structure/B2504431.png)
4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[(2-Bromophenyl)methyl](methyl)amino}oxolan-3-ol, also known as Br-MDMA, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of MDMA (3,4-Methylenedioxymethamphetamine), which is a popular recreational drug. Br-MDMA has been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Scientific Research Applications
Structural and Conformational Analysis
- The structure and conformation of related enaminone compounds have been established through X-ray crystallography and theoretical ab initio calculations. These studies help in understanding the energetically preferred conformations of molecules, contributing to the biological activity of compounds. Such structural analyses are essential for designing new anticonvulsant agents based on pharmacophoric models, as demonstrated in the study of enaminone E139 (Edafiogho et al., 2003).
Synthesis and Characterization
- The synthesis and characterization of compounds similar to 4-{(2-Bromophenyl)methylamino}oxolan-3-ol, such as α-aminophosphonates, have been reported. These studies involve confirming structures via NMR spectroscopy and X-ray crystallography. Additionally, computational studies, including DFT calculations, are conducted to verify the structures, as well as to analyze their electronic and optical properties (Alkhimova et al., 2021).
Biomedical Applications
- Some derivatives of 4-{(2-Bromophenyl)methylamino}oxolan-3-ol, like those synthesized through electrochemically induced transformations, have shown promise for various biomedical applications. For instance, docking studies have suggested potential for the regulation of inflammatory diseases (Ryzhkova et al., 2020).
properties
IUPAC Name |
4-[(2-bromophenyl)methyl-methylamino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-14(11-7-16-8-12(11)15)6-9-4-2-3-5-10(9)13/h2-5,11-12,15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMSVTFFABPXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)
![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)
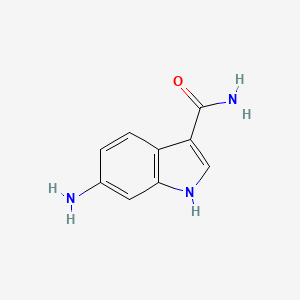
![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)
![N-[2-[(1,4-Dimethylcyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2504355.png)

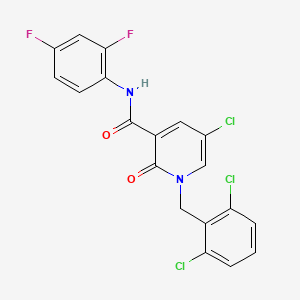
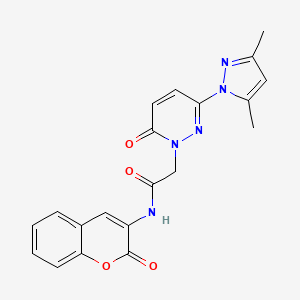
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2504363.png)
